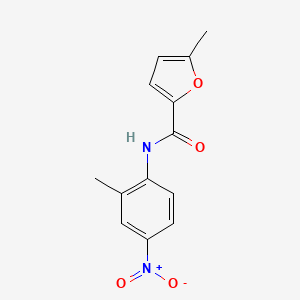
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the nitrophenyl and carboxamide groups in the structure of this compound makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-methyl-N-(2-methyl-4-aminophenyl)furan-2-carboxamide.
Substitution: Halogenated furan derivatives.
科学的研究の応用
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial iron homeostasis.
Medicine: Explored for its potential use in the development of new drugs targeting specific enzymes or pathways in disease-causing organisms.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes involved in bacterial iron acquisition, thereby disrupting the iron homeostasis necessary for bacterial survival and growth. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
Uniqueness
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
5-methyl-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-10(15(17)18)4-5-11(8)14-13(16)12-6-3-9(2)19-12/h3-7H,1-2H3,(H,14,16) |
InChIキー |
QRZSMBXKYHRMSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


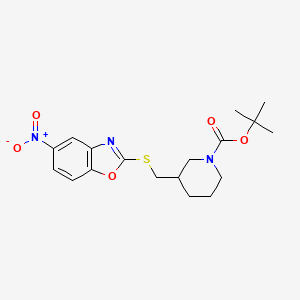
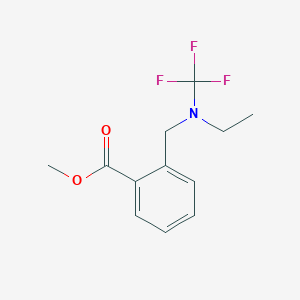

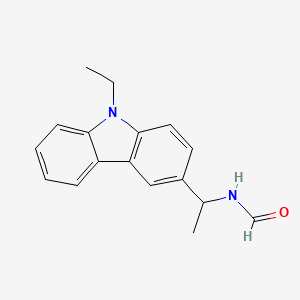
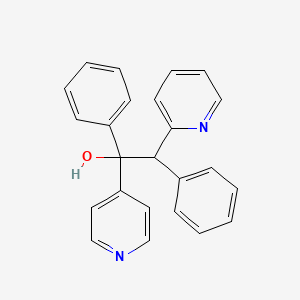
![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
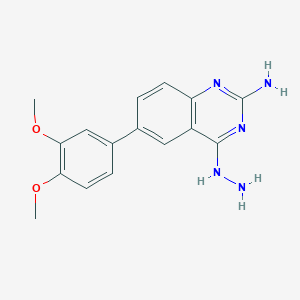
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
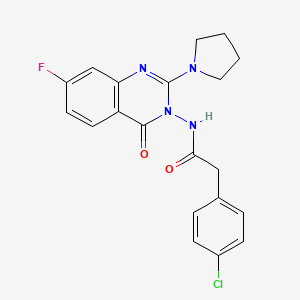
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
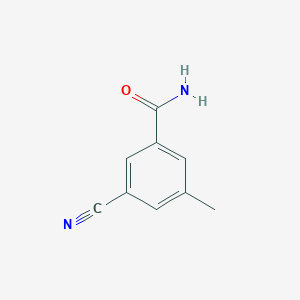

![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
